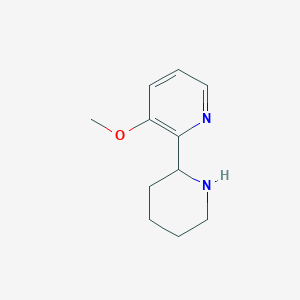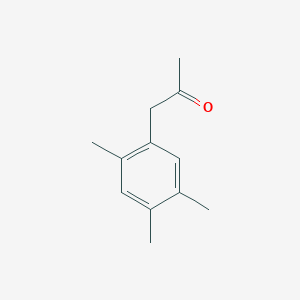
N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is an organic compound with the molecular formula C12H17N. It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, where the naphthalene ring is partially saturated. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine typically involves the reduction of naphthalene derivatives followed by methylation. One common method involves the hydrogenation of 1-naphthylamine to produce 1,2,3,4-tetrahydronaphthalen-1-amine, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient production. The purity of the final product is often ensured through recrystallization and chromatographic techniques.
化学反应分析
Types of Reactions
N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: It can be further reduced to form fully saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents.
Major Products
Oxidation: Naphthyl ketones or aldehydes.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Various N-substituted derivatives.
科学研究应用
N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
相似化合物的比较
Similar Compounds
1-Methyl-1,2,3,4-tetrahydronaphthalene: A similar compound with a methyl group attached to the naphthalene ring.
N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine: Another derivative with a similar structure but different functional groups.
Uniqueness
N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is unique due to its specific substitution pattern and the presence of both an amine and a methyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
N-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H17N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8,11,13H,4,6-7,9H2,1H3 |
InChI 键 |
KIQLHVQWHIMOHA-UHFFFAOYSA-N |
规范 SMILES |
CNCC1CCCC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


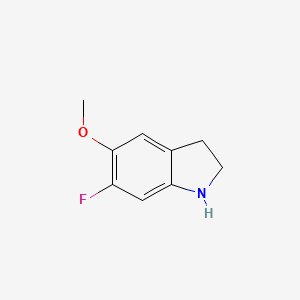
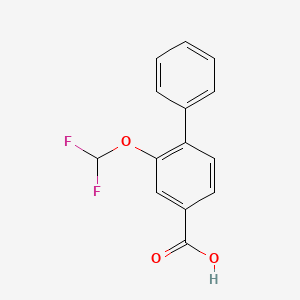
aminehydrochloride](/img/structure/B13532586.png)

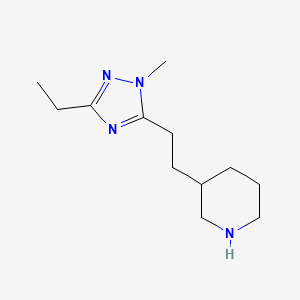
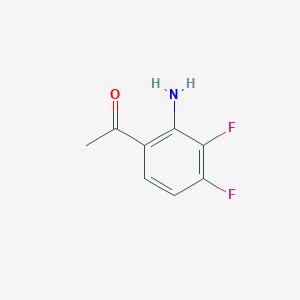
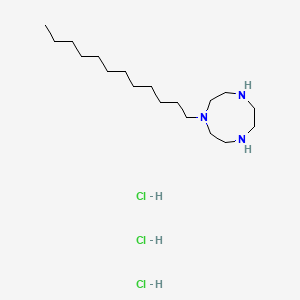

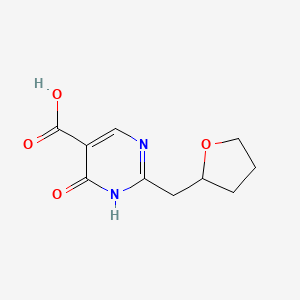
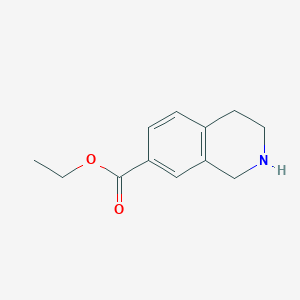
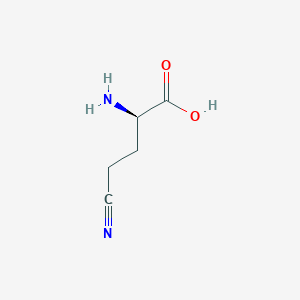
![2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid](/img/structure/B13532648.png)
